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molecular formula C12H11NO2 B8358348 6-Methoxy-4,5-dihydronaphth[2,1-d]isoxazole

6-Methoxy-4,5-dihydronaphth[2,1-d]isoxazole

Cat. No. B8358348
M. Wt: 201.22 g/mol
InChI Key: ZHVZIUMXVLAIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130339

Procedure details

A mixture of the product obtained in step (i) (23.8 g, 0.11 mol) and hydroxylamine hydrochloride (8.2 g, 0.12 mol) in methanol (300 ml) is refluxed for ten minutes and then evaporated off under vacuum. Water is added thereto and the mixture is extracted with ethyl ether affording 19 g of the compound indicated in the title; m.p. 84°-86° C.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:13][CH3:14])[C:4]1=[O:15])=O.Cl.[NH2:17]O>CO>[CH3:14][O:13][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH2:12][C:3]1[CH:1]=[N:17][O:15][C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
C(=O)C1C(C2=CC=CC(=C2CC1)OC)=O
Name
Quantity
8.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for ten minutes
CUSTOM
Type
CUSTOM
Details
evaporated off under vacuum
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl ether affording 19 g of the compound

Outcomes

Product
Name
Type
Smiles
COC1=C2CCC=3C=NOC3C2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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